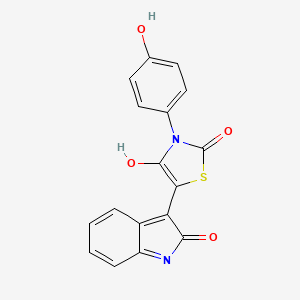![molecular formula C17H22F2N2O3 B6073307 methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DFP-10825 and belongs to the class of piperidine compounds.
作用機序
DFP-10825 exerts its pharmacological effects by inhibiting the activity of DPP-4. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by degrading the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit potent inhibitory activity against DPP-4, with an IC50 value of 0.35 nM. It has been shown to increase insulin secretion and reduce blood glucose levels in animal models of type 2 diabetes mellitus. In addition, DFP-10825 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
DFP-10825 is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability.
将来の方向性
For research on DFP-10825 include:
1. Evaluation of the efficacy and safety of DFP-10825 in clinical trials for the treatment of type 2 diabetes mellitus and cancer.
2. Investigation of the mechanism of action of DFP-10825 in other physiological processes, such as inflammation and immune response.
3. Development of more efficient and cost-effective synthesis methods for DFP-10825 to increase its availability for research purposes.
4. Exploration of the potential of DFP-10825 as a lead compound for the development of novel DPP-4 inhibitors with improved pharmacological properties.
Conclusion
DFP-10825 is a potent and selective inhibitor of DPP-4 that has shown promising results in preclinical studies for the treatment of type 2 diabetes mellitus and cancer. Its mechanism of action involves the inhibition of DPP-4, which results in increased insulin secretion and reduced blood glucose levels, as well as induction of apoptosis in cancer cells. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability. Further research is needed to evaluate its potential therapeutic applications in various diseases and to explore its mechanism of action in other physiological processes.
合成法
DFP-10825 is synthesized by the reaction of 3,4-difluoroaniline with 1-piperidin-3-ylpropan-1-one in the presence of methyl 5-oxopentanoate. The reaction is carried out in a solvent mixture of methanol and water at a temperature of 70°C. The resulting product is then purified using column chromatography to obtain DFP-10825 in its pure form.
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes DFP-10825 a potential candidate for the treatment of type 2 diabetes mellitus.
In addition, DFP-10825 has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes DFP-10825 a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
methyl 5-[3-(3,4-difluoroanilino)piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3/c1-24-17(23)6-2-5-16(22)21-9-3-4-13(11-21)20-12-7-8-14(18)15(19)10-12/h7-8,10,13,20H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGDBNTAAJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)
![3,5-dimethyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6073271.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6073277.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6073278.png)
![4-(4-methylbenzyl)-3-{2-oxo-2-[4-(2-thienylmethyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B6073286.png)
![N-methyl-6-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6073287.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine](/img/structure/B6073302.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)
